molecular formula C10H9F3O2 B15384563 1-(4-(Difluoromethoxy)-3-fluorophenyl)propan-2-one

1-(4-(Difluoromethoxy)-3-fluorophenyl)propan-2-one

Cat. No.: B15384563
M. Wt: 218.17 g/mol
InChI Key: SUBKBOLPAOKUDF-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethoxy)-3-fluorophenyl)propan-2-one is a fluorinated aromatic ketone characterized by a propan-2-one backbone substituted with a 4-(difluoromethoxy)-3-fluorophenyl group. Its molecular structure incorporates two distinct fluorine-containing substituents: a difluoromethoxy (–OCHF₂) group at the para position and a fluorine atom at the meta position of the phenyl ring.

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

1-[4-(difluoromethoxy)-3-fluorophenyl]propan-2-one

InChI

InChI=1S/C10H9F3O2/c1-6(14)4-7-2-3-9(8(11)5-7)15-10(12)13/h2-3,5,10H,4H2,1H3

InChI Key

SUBKBOLPAOKUDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)OC(F)F)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Analogs

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Predicted Boiling Point (°C) Key Properties/Applications References
This compound 4-OCHF₂, 3-F C₁₀H₈F₃O₂ 244.17* N/A High electronegativity, potential intermediate in drug synthesis [3, 7]
1-(4-(Difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one 4-OCHF₂, 2-CF₃ C₁₁H₉F₅O₂ 268.18 249.3 ± 40.0 Increased lipophilicity due to CF₃ group [9]
(2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one 4-F, enone with dimethylamino group C₁₁H₁₂FNO 193.22 N/A Versatile substrate for heterocyclic synthesis [6]
1-(3-Fluorophenyl)-1-(methylamino)propan-2-one 3-F, methylamino substituent C₁₀H₁₁FNO 180.20 N/A Chiral separation studies, psychoactive potential [7]
1-(4-Hydroxyphenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one 4-OH, 3,5-diF C₁₅H₁₀F₂O₂ 284.24 N/A Enhanced solubility due to –OH group [3]

*Estimated based on analogous structures.

Key Observations:

The trifluoromethyl (–CF₃) group in the analog from [9] introduces greater steric bulk and lipophilicity, which may enhance membrane permeability in biological systems but reduce solubility in polar solvents.

Steric and Solubility Considerations: Compounds with hydroxyl groups (e.g., 1-(4-hydroxyphenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one) exhibit higher aqueous solubility due to hydrogen bonding, whereas fluorinated derivatives like the target compound are more lipophilic . The methylamino group in 1-(3-fluorophenyl)-1-(methylamino)propan-2-one introduces basicity, enabling salt formation and chiral separation, a feature absent in the target compound .

Reactivity in Synthesis: The target compound’s synthesis likely follows the Claisen-Schmidt condensation pathway, analogous to the preparation of enones in [3] and [6]. However, the electron-withdrawing –OCHF₂ group may slow condensation kinetics compared to electron-donating substituents. The enone system in (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one facilitates cycloaddition reactions, a reactivity profile that could extend to the target compound if conjugated systems are preserved .

Predicted Physicochemical Properties

The difluoromethoxy and fluorine substituents in the target compound are predicted to increase its density and boiling point relative to non-fluorinated analogs. For example, the analog with –CF₃ ([9]) has a predicted density of 1.310 g/cm³ and boiling point of ~249°C, suggesting that the target compound (with fewer fluorine atoms) may exhibit slightly lower values.

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